Gandotinib

Description

Properties

IUPAC Name |

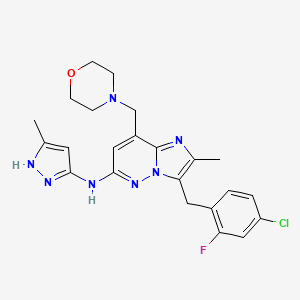

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSZANZGUXWJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153789 | |

| Record name | Gandotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229236-86-5 | |

| Record name | Gandotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229236-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gandotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229236865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gandotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gandotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANDOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANC71R916O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gandotinib's Mechanism of Action on JAK2V617F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gandotinib (formerly LY2784544) is a potent and selective, ATP-competitive small-molecule inhibitor of the Janus kinase 2 (JAK2) tyrosine kinase.[1][2] It has demonstrated significant activity against the constitutively active JAK2V617F mutant, a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[3][4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its effects on the JAK2V617F mutation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism: Inhibition of the JAK2-STAT Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the JAK2 kinase. The JAK2V617F mutation, a valine to phenylalanine substitution at position 617, leads to constitutive activation of the JAK2 kinase, driving cell proliferation and survival in the absence of normal cytokine signaling.[3][6] this compound effectively targets this aberrant activity.

By binding to the ATP-binding site of JAK2, this compound blocks its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[6] The inhibition of STAT5 phosphorylation is a critical event, as phosphorylated STAT5 (pSTAT5) dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell proliferation, differentiation, and survival.[6][7] By disrupting this cascade, this compound induces apoptosis and inhibits the proliferation of cells harboring the JAK2V617F mutation.[6][8]

Figure 1: this compound's Inhibition of the JAK2V617F-STAT5 Signaling Pathway.

Quantitative Analysis of this compound's Potency and Selectivity

This compound exhibits potent inhibition of JAK2 and demonstrates a notable selectivity for the JAK2V617F mutant in cellular assays compared to wild-type JAK2. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| JAK2 | Kinase Assay | 3 | [1][9] |

| JAK2V617F Signaling | Ba/F3 Cells | 20 | [1][2][6] |

| Wild-Type JAK2 Signaling (IL-3 stimulated) | Ba/F3 Cells | 1183 | [1][2][6] |

| JAK2 | TF-1 Cell-based Assay | 45 | [1][2] |

| JAK1/JAK3 Heterodimer | NK-92 Cell-based Assay | 942 | [1][2] |

| FLT3 | Kinase Assay | 4 | [1] |

| FLT4 | Kinase Assay | 25 | [1] |

| FGFR2 | Kinase Assay | 32 | [1] |

| TYK2 | Kinase Assay | 44 | [1] |

| TRKB | Kinase Assay | 95 | [1] |

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | Driving Mutation/Stimulation | IC50 (nM) | Reference |

| Ba/F3 | JAK2V617F | 55 | [1][2][6] |

| Ba/F3 | Wild-Type JAK2 (IL-3 stimulated) | 1309 | [1][2][6] |

Table 3: In Vivo Efficacy of this compound

| Parameter | Model | TED50 (mg/kg) | Reference |

| STAT5 Phosphorylation Inhibition | Ba/F3-JAK2V617F-GFP Ascitic Tumor | 12.7 | [1][6][9] |

| Tumor Burden Reduction | JAK2V617F-induced MPN Model | 13.7 (twice daily) | [1][6][9] |

IC50: Half-maximal inhibitory concentration. TED50: Threshold Effective Dose 50.

Detailed Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.

Cell-Based Assays for Proliferation and Signaling

-

Ba/F3 (murine pro-B) cells stably expressing either human JAK2V617F or wild-type JAK2 were utilized.[6]

-

JAK2V617F-expressing Ba/F3 cells were cultured in RPMI-1640 medium without cytokines to rely on the constitutive activity of the mutant kinase for survival and proliferation.[2][6]

-

Wild-type JAK2-expressing Ba/F3 cells were cultured in the presence of Interleukin-3 (IL-3) to stimulate JAK2 signaling.[2][6]

-

Cells were seeded in 96-well plates at a density of 1x10^4 cells per well.[2]

-

This compound was added at various concentrations (e.g., 0.001-20 µM).[2]

-

Plates were incubated for 72 hours.[2]

-

Cell viability was assessed using a colorimetric assay such as Cell Titer 96 Aqueous One Solution Reagent.[2]

-

IC50 values were calculated from the dose-response curves.[1][6]

-

Cells were treated with this compound for a specified duration.

-

Cells were then fixed and permeabilized.

-

Staining was performed using a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5Y694).[6][7]

-

Analysis was conducted using a flow cytometer to quantify the percentage of pSTAT5-positive cells.[6][7]

Figure 2: Workflow for the Cell Proliferation Assay.

In Vivo Efficacy Studies

-

Severe combined immunodeficient (SCID) mice were used.[6][7]

-

A JAK2V617F-induced myeloproliferative neoplasm model was established, often using Ba/F3-JAK2V617F-GFP (green fluorescent protein) cells to create ascitic tumors.[6][7]

-

This compound was administered orally at specified doses (e.g., 40 mg/kg or 80 mg/kg).[6][7]

-

Ascitic tumor cells were collected at various time points post-treatment (e.g., 0-6 hours).[6][7]

-

Inhibition of STAT5 phosphorylation in the collected tumor cells was measured by flow cytometry, as described in the in vitro protocol.[6][7]

-

Tumor burden was assessed, and the TED50 for tumor growth inhibition was calculated after a defined treatment period (e.g., 14 days).[6][8]

Clinical Relevance and Implications

Phase 1 and 2 clinical trials have evaluated this compound in patients with JAK2V617F-positive MPNs.[3][10] The findings from these trials indicate that this compound has an acceptable safety and tolerability profile.[3][4][5] Efficacy has been observed, with a notable percentage of patients achieving clinical improvement, including reductions in spleen size and symptom scores.[3][4][5] The maximum tolerated dose was determined to be 120 mg daily.[3][4][5] These clinical results underscore the therapeutic potential of targeting the constitutively active JAK2V617F kinase with a selective inhibitor like this compound.

Resistance Mechanisms

While this compound is effective, the potential for resistance to JAK2 inhibitors is a critical area of research. Mechanisms of resistance can be genetic or functional, although resistance mutations have not been extensively reported in MPN patients treated with JAK2 inhibitors, suggesting that incomplete target inhibition may be a factor.[11] Alternative strategies, such as combination therapies, are being explored to overcome potential resistance.[11]

Conclusion

This compound is a potent inhibitor of JAK2, with demonstrated selectivity for the JAK2V617F mutation in cellular contexts. Its mechanism of action is centered on the inhibition of the JAK2-STAT5 signaling pathway, leading to the induction of apoptosis and suppression of proliferation in malignant cells. The preclinical and clinical data available to date support its continued investigation as a targeted therapy for patients with myeloproliferative neoplasms driven by the JAK2V617F mutation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, this compound (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, this compound (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective Targeting of JAK2 V617F Mutation in Hematologic Malignancies with LY2784544: A Promising Therapeutic Approach [synapse.patsnap.com]

- 9. selleckchem.com [selleckchem.com]

- 10. "Phase 2 study of this compound (LY2784544) in patients with myeloprolifer" by J Berdeja, F Palandri et al. [digitalcommons.providence.org]

- 11. Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

Gandotinib: A Technical Guide to Target Protein Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gandotinib (formerly LY2784544) is a potent, orally bioavailable small-molecule inhibitor primarily targeting Janus kinase 2 (JAK2), a key enzyme in the signaling pathways of various cytokines and growth factors.[1][2] Dysregulation of the JAK/STAT signaling pathway, often driven by mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[3][4] this compound has demonstrated significant inhibitory activity against the constitutively active JAK2V617F mutant, making it a promising therapeutic agent for these hematological malignancies.[1][4]

Recent research has also unexpectedly revealed that this compound acts as a potent agonist for the G-protein coupled receptor 39 (GPR39), with its activity being allosterically modulated by zinc.[1][5] This dual activity on two distinct protein classes—a kinase and a GPCR—marks this compound as a compound with a complex pharmacological profile that warrants in-depth study.

This technical guide provides a comprehensive overview of the binding affinity and available kinetic data for this compound with its primary and secondary protein targets. It includes detailed experimental protocols for the key assays used to determine these parameters and visualizes the relevant signaling pathways and experimental workflows.

Target Protein Binding Affinity

The binding affinity of this compound has been characterized against a panel of protein kinases and, more recently, against the G-protein coupled receptor GPR39. The following tables summarize the quantitative data from biochemical and cell-based assays.

Janus Kinase (JAK) Family and Other Kinases

This compound is a potent inhibitor of JAK2, showing selectivity for JAK2 over other JAK family members.[6] Its inhibitory activity has been quantified using biochemical and cell-based assays, with IC50 values typically in the low nanomolar range for JAK2.

Table 1: this compound Biochemical IC50 Values for JAK Family Kinases [6]

| Target Protein | IC50 (nM) |

| JAK2 | 3 |

| JAK1 | 24 |

| JAK3 | 60 |

| TYK2 | 44 |

Table 2: this compound IC50 Values for a Panel of Other Protein Kinases [7]

| Target Protein | IC50 (nM) |

| FLT3 | 4 |

| FLT4 | 25 |

| FGFR2 | 32 |

| TRKB | 95 |

Table 3: this compound Cell-Based IC50 Values [7]

| Cell Line/Assay | Target Pathway | IC50 (nM) |

| Ba/F3-JAK2V617F | JAK2V617F Signaling | 20 |

| Ba/F3-JAK2V617F | Cell Proliferation | 55 |

| Ba/F3-WT JAK2 (IL-3 stimulated) | WT JAK2 Signaling | 1183 |

| Ba/F3-WT JAK2 (IL-3 stimulated) | Cell Proliferation | 1309 |

| TF-1 | JAK2 Signaling | 45 |

| NK-92 | JAK3/JAK1 Signaling | 942 |

G-Protein Coupled Receptor 39 (GPR39)

This compound has been identified as a potent agonist of GPR39. Its activity is significantly enhanced in the presence of zinc, which acts as a positive allosteric modulator.[1][5] The agonist activity was determined using a β-arrestin recruitment assay.

Table 4: this compound EC50 Values for GPR39 Agonist Activity [6]

| Assay Condition | EC50 (nM) |

| Without Zinc | >10,000 |

| With 100 µM Zinc | 28 |

Target Protein Binding Kinetics

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the binding affinity tables.

LanthaScreen® Kinase Assay (Biochemical IC50 Determination)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the inhibition of kinase activity in a biochemical format.

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase solution in 1X Kinase Buffer A.

-

Prepare a 2X substrate/ATP solution containing the fluorescein-labeled substrate and ATP at 2X their final concentrations in 1X Kinase Buffer A.

-

Prepare a 2X serial dilution of this compound in 1X Kinase Buffer A.

-

Prepare a 2X detection solution containing EDTA and Tb-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X this compound serial dilution to the wells of a 384-well plate.

-

Add 2.5 µL of the 2X kinase solution to each well.

-

Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the kinase reaction by adding 10 µL of the 2X detection solution to each well.

-

Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor).

-

The ratio of the acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

Cellomics High-Content Screening (Cell-Based IC50 Determination)

This image-based assay quantifies the inhibition of signaling pathways and cellular processes in a cellular context.

Principle: Cells are treated with the compound of interest, and then stained with fluorescent antibodies or dyes that specifically recognize the target of interest (e.g., phosphorylated STAT5) and cellular compartments (e.g., the nucleus). An automated fluorescence microscope acquires images of the cells, and image analysis software is used to quantify the fluorescence intensity and localization of the target protein, thereby measuring the effect of the compound on the signaling pathway.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., Ba/F3-JAK2V617F) in a 96- or 384-well plate and allow them to attach or grow overnight.

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours for proliferation assays).

-

For signaling assays, the treatment time is typically shorter (e.g., 30-60 minutes).

-

-

Cell Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody targeting the protein of interest (e.g., anti-phospho-STAT5).

-

Wash the cells and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

-

Image Acquisition and Analysis:

-

Acquire images of the stained cells using a high-content imaging system (e.g., Thermo Scientific Cellomics ArrayScan).

-

Use the accompanying software to identify individual cells and quantify the fluorescence intensity of the target protein in the appropriate cellular compartment.

-

Plot the measured parameter (e.g., nuclear pSTAT5 intensity or cell count) against the this compound concentration to determine the IC50 value.

-

PRESTO-Tango β-Arrestin Recruitment Assay (GPCR Agonist EC50 Determination)

This is a high-throughput screening platform used to measure G-protein coupled receptor (GPCR) activation by monitoring the recruitment of β-arrestin.

Principle: The assay utilizes a genetically engineered cell line that expresses the GPCR of interest fused to a transcription factor (tTA) via a protease cleavage site. A separate fusion protein of β-arrestin and a protease is also expressed. Upon agonist binding to the GPCR, β-arrestin-protease is recruited to the receptor, leading to the cleavage of the transcription factor. The released transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase. The luminescence signal is proportional to the extent of β-arrestin recruitment and, therefore, GPCR activation.

Protocol:

-

Cell Culture and Transfection:

-

Use HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein.

-

Transiently transfect the HTLA cells with a plasmid encoding the GPR39-tTA fusion protein.

-

Plate the transfected cells in a 384-well plate coated with poly-L-lysine.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the presence or absence of a fixed concentration of zinc chloride (e.g., 100 µM).

-

Add the compound dilutions to the cells and incubate for at least 16 hours.

-

-

Luminescence Detection:

-

After incubation, add a luciferase substrate reagent to each well.

-

Incubate for a short period to allow for the enzymatic reaction to occur.

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence signal against the this compound concentration to determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Caption: Workflow for the LanthaScreen® Kinase Assay.

Caption: GPR39 signaling pathway activated by this compound with allosteric modulation by zinc.

Caption: Workflow for the PRESTO-Tango β-Arrestin Recruitment Assay.

Conclusion

This compound is a dual-action molecule with a well-defined inhibitory profile against JAK2 and a newly discovered agonist activity at GPR39. Its high potency against the JAK2V617F mutation, coupled with selectivity over other JAK family members, underscores its therapeutic potential in myeloproliferative neoplasms. The unexpected finding of GPR39 agonism, which is allosterically modulated by zinc, opens new avenues for research into the off-target effects and potential polypharmacology of this compound. While the binding affinity of this compound to its targets has been thoroughly characterized, further studies are required to elucidate the kinetics of these interactions, particularly the on- and off-rates for JAK2 binding. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of oncology, hematology, and drug discovery who are investigating the mechanism of action and therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, this compound (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 2 study of this compound (LY2784544) in patients with myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

The Preclinical Pharmacodynamics of Gandotinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gandotinib (formerly LY2784544) is an investigational small molecule inhibitor of Janus kinase 2 (JAK2), with a particular potency against the JAK2V617F mutation.[1][2][3] This mutation is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[3][4][5] This technical guide provides a comprehensive summary of the preclinical pharmacodynamics of this compound, focusing on its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used to characterize its profile.

Mechanism of Action: Targeting the JAK/STAT Pathway

This compound is an ATP-competitive inhibitor of JAK2.[4][6] Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is constitutively activated in cells harboring the JAK2V617F mutation.[2][3][7] This leads to the suppression of downstream signaling cascades that are crucial for the proliferation and survival of cancer cells.[2] A key pharmacodynamic marker of this compound activity is the inhibition of STAT5 phosphorylation.[6][8]

Figure 1: this compound's inhibition of the JAK2V617F/STAT5 signaling pathway.

In Vitro Activity

The in vitro potency and selectivity of this compound have been evaluated in various biochemical and cell-based assays.

Biochemical Assays

This compound is a potent inhibitor of JAK2, with an IC50 of 3 nM.[6][8] It also demonstrates activity against other kinases, as detailed in the table below.

| Target | IC50 (nM) |

| JAK2 | 3 |

| FLT3 | 4 |

| FLT4 | 25 |

| FGFR2 | 32 |

| TYK2 | 44 |

| TRKB | 95 |

| Table 1: Biochemical inhibitory activity of this compound against a panel of kinases. Data sourced from[6]. |

Cell-Based Assays

This compound demonstrates significant selectivity for cells expressing the JAK2V617F mutation over wild-type JAK2. The compound potently inhibits JAK2V617F signaling with an IC50 of 20 nM, while being significantly less active against IL-3-activated wild-type JAK2 signaling (IC50 = 1183 nM).[6] This selectivity is also reflected in cell proliferation assays.

| Cell Line | Target Pathway | IC50 (nM) |

| Ba/F3-JAK2V617F | JAK2V617F-driven proliferation | 55 |

| Ba/F3-wt JAK2 + IL-3 | Wild-type JAK2-driven proliferation | 1309 |

| TF-1 | JAK2-dependent proliferation | 45 |

| NK-92 | JAK3/JAK1 heterodimer | 942 |

| Table 2: Anti-proliferative activity of this compound in various cell lines. Data sourced from[6]. |

Another study reported an IC50 of 68 nM for this compound in JAK2V617F-driven cells, compared to 1.36 µM in wild-type JAK2-driven cells and 0.94 µM in JAK3-driven cells.[8] While biochemical assays may not show high selectivity for the mutant kinase, this compound exhibits greater potency for inhibiting signaling and inducing apoptosis in cells expressing JAK2V617F compared to wild-type cells.[8]

In Vivo Preclinical Models

The in vivo efficacy of this compound has been demonstrated in a murine model of myeloproliferative neoplasm induced by JAK2V617F.

| Animal Model | Pharmacodynamic Endpoint | TED50 (mg/kg, twice daily) |

| Ba/F3-JAK2V617F-GFP Ascitic Tumor Model | Inhibition of STAT5 Phosphorylation | 12.7 |

| JAK2V617F-induced Myeloproliferative Neoplasm | Reduction of Tumor Burden | 13.7 |

| Table 3: In vivo efficacy of this compound in preclinical models. Data sourced from[6][8]. |

Notably, this compound did not affect CD71/Ter119 positive erythroid progenitors in the spleens of SCID mice, suggesting a degree of selectivity for the malignant cell population.[8]

Experimental Protocols

In Vitro Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using Ba/F3 cells engineered to express either JAK2V617F or wild-type JAK2.

Figure 2: Workflow for the in vitro cell proliferation assay.

Protocol:

-

Ba/F3 cells expressing either JAK2V617F or wild-type JAK2 are seeded into 96-well plates at a density of 1x10^4 cells per well in RPMI-1640 medium.[6]

-

Cells are treated with a range of this compound concentrations (e.g., 0.001-20 µM) or a vehicle control (DMSO).[6]

-

For Ba/F3 cells expressing wild-type JAK2, interleukin-3 (IL-3) is added at a concentration of 2 ng/mL to stimulate proliferation.[6]

-

The plates are incubated for 72 hours.[6]

-

Cell proliferation is assessed using a viability reagent such as Cell Titer 96 Aqueous One Solution.[6]

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6]

In Vivo STAT5 Phosphorylation and Tumor Burden Model

The in vivo activity of this compound was evaluated in a mouse ascitic tumor model.

Figure 3: Workflow for the in vivo ascitic tumor model.

Protocol:

-

Severe combined immunodeficiency (SCID) mice are implanted with 1x10^7 Ba/F3-JAK2V617F-GFP cells into the intraperitoneal cavity.[6]

-

Ascitic tumors are allowed to develop for 7 days.[6]

-

For dose-response studies, mice are administered a single oral gavage of this compound at various doses (e.g., 2.5, 5, 10, 20, 40, or 80 mg/kg).[6]

-

For tumor burden studies, this compound is administered twice daily.

-

Ascitic tumor cells are collected at a specified time point (e.g., 30 minutes post-dose for dose-response) to assess the inhibition of STAT5 phosphorylation.[6]

-

Tumor burden is assessed by measuring the green fluorescent protein (GFP) signal.

-

The threshold effective dose 50 (TED50) is calculated for both inhibition of STAT5 phosphorylation and reduction in tumor burden.[6][8]

Conclusion

Preclinical data demonstrate that this compound is a potent and selective inhibitor of the JAK2V617F mutation, a key driver of myeloproliferative neoplasms. Through the inhibition of the JAK/STAT signaling pathway, this compound effectively suppresses the proliferation of JAK2V617F-expressing cells and reduces tumor burden in in vivo models. These findings have provided a strong rationale for the clinical investigation of this compound as a therapeutic agent for patients with MPNs.[4][5][9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C23H25ClFN7O | CID 46213929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, this compound (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fedratinib and this compound induce apoptosis and enhance the efficacy of tyrosine kinase inhibitors in human mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. go.drugbank.com [go.drugbank.com]

Methodological & Application

Gandotinib in vitro cell culture experimental protocol

These application notes provide a comprehensive guide for researchers utilizing Gandotinib (also known as LY2784544) in in vitro cell culture experiments. The protocols outlined below are designed for studying the compound's effects on cell proliferation, apoptosis, and intracellular signaling pathways.

Introduction to this compound

This compound is a potent, ATP-competitive small molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It is particularly effective against the constitutively active JAK2V617F mutant, a common driver mutation in myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[3][4] By targeting the JAK/STAT signaling pathway, this compound blocks downstream signaling cascades that promote cell proliferation and survival, making it a valuable tool for cancer research and drug development.[3][5]

Mechanism of Action and Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. In MPNs harboring the JAK2V617F mutation, the pathway is perpetually active, leading to uncontrolled cell growth. This compound exerts its therapeutic effect by inhibiting the kinase activity of JAK2, which in turn prevents the phosphorylation and activation of its downstream target, the Signal Transducer and Activator of Transcription 5 (STAT5).[1][6] This inhibition effectively curtails the pro-survival and proliferative signals driven by the mutated kinase.

Caption: this compound inhibits the JAK/STAT signaling pathway.

Quantitative Data Summary

This compound has been characterized by its potent inhibitory activity against various kinases and cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target / Cell Line | IC50 Value (nM) | Notes | Reference(s) |

| Kinase Assays | |||

| JAK2 | 3 | Potent inhibition of the wild-type enzyme. | [1][6][7] |

| JAK2V617F (Ki) | 0.245 | High affinity for the mutant kinase. | [7] |

| FLT3 | 4 | Off-target activity. | [1][2] |

| FLT4 | 25 | Off-target activity. | [1][2] |

| FGFR2 | 32 | Off-target activity. | [1][2] |

| TYK2 | 44 | Activity against another JAK family member. | [1][2] |

| JAK3 | 48 | Moderate selectivity over JAK3. | [2][7] |

| Cell-Based Assays | |||

| Ba/F3 (JAK2V617F) - Signaling | 20 | Inhibition of p-STAT5. | [1][2] |

| Ba/F3 (JAK2V617F) - Proliferation | 55 - 68 | Anti-proliferative effect. | [1][7] |

| TF-1 (JAK2) | 45 | Cell-based JAK2 inhibition. | [1] |

| Ba/F3 (WT JAK2 + IL-3) - Signaling | 1183 | High selectivity for mutant over wild-type signaling. | [1][2] |

| Ba/F3 (WT JAK2 + IL-3) - Proliferation | 1309 - 1356 | Markedly less potent against wild-type proliferation. | [1][7] |

Experimental Protocols

General Cell Culture and Maintenance

-

Cell Lines: Ba/F3 cells expressing JAK2V617F (for efficacy testing) and Ba/F3 cells expressing wild-type JAK2 (as a control) are commonly used.[1] Human erythroleukemia cell lines like HEL 92.1.7, which endogenously express JAK2V617F, are also relevant.[5]

-

Media: Culture Ba/F3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

For wild-type Ba/F3 cells, supplement the medium with 1-2 ng/mL of Interleukin-3 (IL-3) to support proliferation via the wild-type JAK2 pathway.[7]

-

For Ba/F3-JAK2V617F cells, IL-3 is not required as proliferation is driven by the constitutive activity of the mutant kinase.

-

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

Cell Proliferation (IC50) Assay

This protocol determines the concentration of this compound required to inhibit cell proliferation by 50%.

Caption: Workflow for determining the IC50 of this compound.

Methodology:

-

Cell Seeding: Plate cells (e.g., Ba/F3-JAK2V617F) into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7]

-

Compound Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium. A typical concentration range is 0.001 to 20 µM.[7] Remember to dissolve the stock this compound in DMSO.[2][7]

-

Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells. Include wells treated with DMSO vehicle as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[7]

-

Viability Assessment: Add 20 µL of a viability reagent such as CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

-

Final Incubation: Incubate for 2-4 hours at 37°C.

-

Data Analysis: Measure the absorbance at 490 nm using a microplate reader. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[8]

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.

Caption: Workflow for apoptosis detection via flow cytometry.

Methodology:

-

Cell Treatment: Seed 0.5-1 x 10^6 cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 1X, 5X, and 10X the proliferation IC50) for 24-48 hours.

-

Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.[9]

-

Washing: Wash the cell pellet once with 1 mL of cold 1X PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[10][11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.[9]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Distinguish between populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for p-STAT5 Inhibition

This protocol assesses this compound's ability to inhibit the JAK2 signaling pathway by measuring the phosphorylation of STAT5.

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Methodology:

-

Cell Lysis: Treat cells with this compound for a short period (e.g., 2-4 hours). After treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]

-

Membrane Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[14][15]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT5, total STAT5, and a loading control (e.g., β-Actin or GAPDH).[12]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14] Analyze the band intensities to determine the relative reduction in STAT5 phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, this compound (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, this compound (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | FLT | VEGFR | FGFR | JAK | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

- 10. biotech.illinois.edu [biotech.illinois.edu]

- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]

- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 16. ptglab.com [ptglab.com]

Application Notes and Protocols for Gandotinib (LY2784544) in Mouse Models of Myeloproliferative Neoplasms

These application notes provide detailed protocols for the administration and evaluation of Gandotinib (LY2784544), a selective JAK2 inhibitor, in preclinical mouse models of Myeloproliferative Neoplasms (MPNs). The protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for MPNs.

Myeloproliferative neoplasms are a group of blood cancers often driven by mutations in the Janus kinase 2 (JAK2) gene, most notably the JAK2 V617F mutation.[1][2] this compound is a potent, small-molecule inhibitor of JAK2, with demonstrated selectivity for the JAK2 V617F mutation in preclinical studies.[1][2] These notes summarize key findings and provide methodologies for in vivo studies using this compound in mouse models of MPN.

Signaling Pathway of JAK2 V617F in MPNs

The JAK2 V617F mutation leads to constitutive activation of the JAK-STAT signaling pathway, a critical pathway for the proliferation and survival of hematopoietic cells. This uncontrolled signaling drives the overproduction of blood cells characteristic of MPNs. This compound acts by inhibiting the kinase activity of JAK2, thereby blocking downstream signaling through STAT5 and other effector molecules.

Caption: JAK2 V617F signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in mouse models of MPN.

Table 1: In Vivo Efficacy of this compound in a Ba/F3-JAK2V617F-GFP Ascitic Tumor Model

| Parameter | Value | Reference |

| Mouse Strain | Severe Combined Immunodeficiency (SCID) | [3][4] |

| Cell Line | Ba/F3-JAK2V617F-GFP | [3][4] |

| Administration Route | Oral Gavage | [3][4] |

| Dosing Schedule | Single Dose | [3][4] |

| Doses Tested (mg/kg) | 2.5, 5, 10, 20, 40, 80 | [3][4] |

| Primary Endpoint | Inhibition of STAT5 Phosphorylation | [3][4][5] |

| TED₅₀ (50% Effective Dose) | 12.7 mg/kg | [3][5] |

Table 2: In Vivo Efficacy of this compound in a JAK2V617F-Induced MPN Model

| Parameter | Value | Reference |

| Mouse Strain | SCID | [6] |

| Cell Line | Ba/F3-JAK2V617F-GFP | [6] |

| Administration Route | Oral Gavage | [6] |

| Dosing Schedule | Twice Daily (BID) for 14 days | [6] |

| Doses Tested (mg/kg) | Not specified in detail, but included 20 mg/kg | [6] |

| Primary Endpoint | Reduction of Ba/F3-JAK2V617F-GFP tumor burden in the spleen | [6][7] |

| TED₅₀ (50% Effective Dose) | 13.7 mg/kg | [3][5] |

Experimental Protocols

Protocol 1: Evaluation of STAT5 Phosphorylation Inhibition in a Mouse Ascitic Tumor Model

This protocol describes a dose-response study to assess the in vivo inhibition of JAK2V617F signaling by this compound.

Caption: Experimental workflow for STAT5 phosphorylation inhibition assay.

Methodology:

-

Animal Model: Severe combined immunodeficiency (SCID) mice are used for this study.[3][4]

-

Cell Implantation: Implant 1x10⁷ Ba/F3-JAK2V617F-GFP cells into the intraperitoneal cavity of each SCID mouse.[3][4]

-

Tumor Development: Allow the ascitic tumors to develop for 7 days.[3][4]

-

Dose Administration: For dose-response studies, administer a single dose of this compound by oral gavage at concentrations of 2.5, 5, 10, 20, 40, or 80 mg/kg.[3][4] A vehicle control group should be included.

-

Sample Collection: Thirty minutes after dosing, collect the ascitic tumor cells.[4]

-

Flow Cytometry Analysis: Fix the collected cells and incubate with an Alexa Fluor 647-conjugated anti-pSTAT5 (pY694) antibody.[4] Analyze the level of STAT5 phosphorylation by flow cytometry.

-

Data Analysis: The dose-response data can be analyzed using a four-parameter logistic curve-fit to determine the TED₅₀.[4]

Protocol 2: Evaluation of Tumor Burden Reduction in a JAK2V617F-Induced MPN Model

This protocol outlines a 14-day study to assess the efficacy of this compound in reducing tumor burden in an MPN mouse model.

Caption: Experimental workflow for tumor burden reduction assay.

Methodology:

-

Animal Model: SCID mice are utilized for this model.[6]

-

Cell Infusion: Ba/F3-JAK2V617F-GFP cells are infused intravenously into the mice.[6]

-

Disease Establishment: Allow 7 days for the disease to establish.[6]

-

Treatment: Administer this compound orally twice daily for 14 days.[6] A vehicle-treated control group is necessary.

-

Endpoint Analysis: At the end of the 14-day treatment period, euthanize the mice and harvest the spleens.

-

Efficacy Evaluation: Assess the reduction in splenomegaly and the Ba/F3-JAK2V617F-GFP tumor burden.[6] Tumor burden can be quantified through methods such as immunohistochemistry for GFP-positive cells.[6]

Concluding Remarks

The provided protocols and data summarize the preclinical in vivo evaluation of this compound in mouse models of MPN. These studies demonstrate that this compound effectively inhibits JAK2V617F signaling and reduces tumor burden in a dose-dependent manner.[5][6] The methodologies described can be adapted for the evaluation of other JAK2 inhibitors or combination therapies in similar preclinical models.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Phase 2 study of this compound (LY2784544) in patients with myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Selective Targeting of JAK2 V617F Mutation in Hematologic Malignancies with LY2784544: A Promising Therapeutic Approach [synapse.patsnap.com]

- 6. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot for p-STAT5 Following Gandotinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription 5 (p-STAT5) by Western blot in cell lines treated with Gandotinib (LY2784544). This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), particularly the JAK2V617F mutation, which is implicated in various myeloproliferative neoplasms.[1][2][3][4] By inhibiting JAK2, this compound effectively blocks the downstream signaling pathway, leading to a reduction in the phosphorylation of STAT5.[1][2][5] This protocol is designed to enable researchers to accurately assess the efficacy of this compound in modulating the JAK2/STAT5 signaling pathway.

Introduction

The JAK/STAT signaling pathway plays a crucial role in cellular proliferation, differentiation, and survival. Dysregulation of this pathway, often due to mutations such as JAK2V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms.[2][6] this compound is a small molecule inhibitor that demonstrates high selectivity for JAK2, thereby inhibiting the phosphorylation of downstream targets like STAT5.[1][3][5] Western blotting is a fundamental technique to qualitatively and semi-quantitatively measure the levels of specific proteins, including their phosphorylated forms. This application note provides a robust protocol to investigate the impact of this compound on STAT5 phosphorylation.

Data Presentation

The following table summarizes the in vitro and in vivo efficacy of this compound in inhibiting STAT5 phosphorylation, as reported in the literature.

| Parameter | Cell Line / Model | Value | Reference |

| IC₅₀ (p-STAT5 inhibition) | Ba/F3-JAK2V617F | 20 nM | [5][6] |

| IC₅₀ (Cell proliferation) | Ba/F3-JAK2V617F | 55 nM | [5] |

| IC₅₀ (p-STAT5 inhibition) | IL-3 stimulated Ba/F3-WT JAK2 | 1183 nM | [5][6][7] |

| IC₅₀ (Cell proliferation) | IL-3 stimulated Ba/F3-WT JAK2 | 1309 nM | [5][7] |

| TED₅₀ (p-STAT5 inhibition) | Ba/F3-JAK2V617F-GFP xenografts | 12.7 mg/kg | [1][5][7][8] |

IC₅₀: Half-maximal inhibitory concentration. TED₅₀: Threshold Effective Dose 50, the dose required to achieve 50% of the maximal effect.

Signaling Pathway

Caption: this compound inhibits JAK2, preventing STAT5 phosphorylation and downstream signaling.

Experimental Protocol: Western Blot for p-STAT5

This protocol is optimized for cultured cells, such as the Ba/F3 cell line expressing JAK2V617F.

Materials

-

Cell Culture: Ba/F3-JAK2V617F cells

-

Reagents:

-

This compound (LY2784544)

-

DMSO (vehicle control)

-

Complete cell culture medium (e.g., RPMI-1640 with supplements)

-

Phosphate Buffered Saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer with β-mercaptoethanol

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT5 (Tyr694)

-

Rabbit anti-total STAT5

-

Mouse or Rabbit anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) detection reagents

-

-

Equipment:

-

Cell culture incubator

-

Centrifuge

-

Sonicator or syringe with a fine-gauge needle

-

Gel electrophoresis apparatus

-

Western blot transfer system

-

Imaging system for chemiluminescence detection

-

Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis of p-STAT5.

Detailed Methodology

-

Cell Culture and Treatment:

-

Seed Ba/F3-JAK2V617F cells at a density of 0.5 x 10⁶ cells/mL in complete culture medium.

-

Allow cells to acclimate before treatment.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., a dose-response curve from 1 nM to 1000 nM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours). The final DMSO concentration should not exceed 0.1%.

-

-

Cell Lysis:

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/4 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-STAT5 (Tyr694) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT5 and a loading control like β-actin.

-

Quantify the band intensities using densitometry software. Normalize the p-STAT5 signal to the total STAT5 signal and the loading control.

-

Troubleshooting

-

No or weak p-STAT5 signal:

-

Ensure that the cell line used expresses the target and that the pathway is active.

-

Check the freshness of the phosphatase inhibitors in the lysis buffer.

-

Optimize the primary antibody concentration and incubation time.

-

-

High background:

-

Increase the number and duration of the wash steps.

-

Ensure the blocking buffer is appropriate; for phospho-proteins, BSA is generally preferred over milk.

-

Decrease the concentration of the primary or secondary antibody.

-

-

Non-specific bands:

-

Optimize antibody concentrations.

-

Ensure the specificity of the primary antibody for the phosphorylated target.[9]

-

Conclusion

This application note provides a comprehensive protocol for the analysis of STAT5 phosphorylation in response to this compound treatment. By following this detailed methodology, researchers can effectively evaluate the inhibitory activity of this compound on the JAK2/STAT5 signaling pathway, a critical step in the preclinical assessment of this and other JAK2 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, this compound (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]

Revolutionizing Myeloproliferative Neoplasm Research: Gandotinib Efficacy in Murine Models

For Immediate Release:

Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for studying the in vivo efficacy of Gandotinib, a potent and selective JAK2 inhibitor. These guidelines provide comprehensive methodologies for utilizing animal models to evaluate the therapeutic potential of this compound in myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of blood cells.

This compound, also known as LY2784544, has shown significant promise in targeting the JAK2V617F mutation, a key driver in many MPNs, including polycythemia vera, essential thrombocythemia, and myelofibrosis.[1][2][3] The protocols outlined below describe the use of two primary murine models: a Ba/F3-JAK2V617F xenograft model and a JAK2V617F-induced MPN model, to assess the efficacy of this compound in reducing tumor burden, inhibiting aberrant signaling pathways, and improving overall survival.

Unraveling the Mechanism: The JAK-STAT Signaling Pathway

This compound primarily exerts its effect by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK2. The JAK2V617F mutation leads to the constitutive activation of the JAK-STAT signaling pathway, a critical communication route from the cell surface to the nucleus that regulates cell proliferation, differentiation, and survival.[2][3][4] By blocking this pathway, this compound effectively curtails the uncontrolled growth of malignant cells.

The downstream signaling cascade of the JAK2V617F mutation involves the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation, such as Bcl-xL.[4] Furthermore, the JAK2/STAT5 pathway has been shown to upregulate downstream targets like Pleckstrin 2 (PLEK2) and Peptidylprolyl Isomerase-Like 2 (PPIL2), which further contribute to myeloproliferation.[1][5] this compound's inhibition of JAK2 effectively dampens this entire signaling cascade.

Quantitative Efficacy of this compound in Preclinical Models

The following tables summarize the key quantitative data from in vivo studies evaluating the efficacy of this compound.

Table 1: Efficacy of this compound in Ba/F3-JAK2V617F-GFP Ascitic Tumor Model

| Parameter | Efficacy Metric | Value | Dosing Regimen | Animal Model |

| STAT5 Phosphorylation Inhibition | TED50 | 12.7 mg/kg | Single oral gavage | SCID Mice |

| Tumor Burden Reduction | TED50 | 13.7 mg/kg | Twice daily oral gavage | SCID Mice |

Table 2: Dose-Response of this compound on STAT5 Phosphorylation in Ba/F3-JAK2V617F-GFP Ascitic Tumor Model

| Dose (mg/kg, oral gavage) | Inhibition of pSTAT5 (%) |

| 2.5 | Not specified |

| 5 | Not specified |

| 10 | Not specified |

| 20 | Not specified |

| 40 | Not specified |

| 80 | Not specified |

Note: Specific inhibition percentages for each dose were not detailed in the provided search results, but a dose-dependent inhibition was observed.

Table 3: Efficacy of this compound in JAK2V617F-Induced Myeloproliferative Neoplasm (MPN) Model

| Parameter | Observation | Animal Model |

| Splenomegaly | Significant reduction | Murine models |

| Survival | Prolonged survival | Murine models |

| Hematological Parameters | Normalization of blood cell counts | Murine models |

| Allele Burden | Reduction in JAK2V617F mutant allele burden | Murine models |

Experimental Protocols

Detailed protocols for establishing and utilizing the animal models are provided below to ensure reproducibility and standardization of future research efforts.

Protocol 1: Ba/F3-JAK2V617F-GFP Ascitic Tumor Model

This model is valuable for assessing the direct in vivo efficacy of this compound on JAK2V617F-driven tumor growth and target engagement.

1. Cell Culture and Preparation:

-

Culture Ba/F3 cells stably expressing JAK2V617F and Green Fluorescent Protein (GFP) in appropriate media supplemented with necessary growth factors.

-

Harvest cells during the logarithmic growth phase and wash with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in sterile PBS at a concentration of 1 x 10⁸ cells/mL.

2. Animal Inoculation:

-

Use severe combined immunodeficient (SCID) mice, 6-8 weeks old.

-

Inject each mouse intraperitoneally with 1 x 10⁷ Ba/F3-JAK2V617F-GFP cells in a volume of 0.1 mL.

-

Allow the ascitic tumors to develop for 7 days post-inoculation.

3. This compound Administration:

-

Prepare this compound in a suitable vehicle for oral gavage.

-

For dose-response studies, administer a single dose of this compound at a range of concentrations (e.g., 2.5, 5, 10, 20, 40, 80 mg/kg).

-

For tumor burden studies, administer this compound (e.g., 13.7 mg/kg) twice daily via oral gavage.

4. Efficacy Assessment:

-

pSTAT5 Inhibition: 30 minutes after a single dose of this compound, collect ascitic tumor cells. Fix, permeabilize, and stain the cells with an anti-pSTAT5 antibody. Analyze by flow cytometry to quantify the inhibition of STAT5 phosphorylation.

-

Tumor Burden: Monitor tumor progression by measuring the abdominal circumference or through bioluminescence imaging if a luciferase-expressing cell line is used. At the end of the study, collect and measure the volume of ascitic fluid. The number of GFP-positive cells can also be quantified by flow cytometry.

Protocol 2: JAK2V617F-Induced Myeloproliferative Neoplasm (MPN) Model

This model more closely recapitulates the human disease, allowing for the evaluation of this compound's effects on hematological parameters, splenomegaly, and overall survival.

1. Retrovirus Production:

-

Generate a retroviral vector encoding the human JAK2V617F mutation.

-

Transfect a packaging cell line (e.g., Plat-E) with the retroviral vector to produce high-titer retroviral supernatants.

2. Bone Marrow Transduction and Transplantation:

-

Harvest bone marrow cells from donor mice (e.g., C57BL/6).

-

Treat donor mice with 5-fluorouracil (5-FU) 4-6 days prior to bone marrow harvest to enrich for hematopoietic stem and progenitor cells.

-

Transduce the bone marrow cells with the JAK2V617F-expressing retrovirus via spinoculation.

-

Lethally irradiate recipient mice (e.g., C57BL/6).

-

Inject the transduced bone marrow cells into the recipient mice via tail vein or retro-orbital injection.

3. Disease Monitoring:

-

Monitor the development of the MPN phenotype by regularly performing complete blood counts (CBCs) to assess red blood cell, white blood cell, and platelet levels.

-

Monitor for signs of splenomegaly by palpation.

4. This compound Administration:

-

Once the MPN phenotype is established (typically 4-6 weeks post-transplantation), randomize mice into treatment and vehicle control groups.

-

Administer this compound daily via oral gavage at predetermined doses.

5. Efficacy Assessment:

-

Hematological Parameters: Perform regular CBCs to assess the effect of this compound on blood cell counts.

-

Splenomegaly: At the end of the study, sacrifice the mice and weigh the spleens.

-

Survival Analysis: Monitor the survival of the mice in each treatment group and generate Kaplan-Meier survival curves.

-

Histopathology: Perform histological analysis of the bone marrow and spleen to assess for changes in cellularity and fibrosis.

-

Allele Burden: Quantify the JAK2V617F allele burden in peripheral blood or bone marrow using techniques such as quantitative PCR.

These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound and other JAK2 inhibitors. The use of these standardized models will facilitate the generation of comparable and reliable data, ultimately accelerating the development of novel therapies for patients with myeloproliferative neoplasms.

References

- 1. PPIL2 is a target of the JAK2/STAT5 pathway and promotes myeloproliferation via degradation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 4. Targeting JAK2 in the therapy of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

Application Notes: Gandotinib for the Study of Myelofibrosis in Patient-Derived Xenografts

References

- 1. Engraftment in NSGSCF mice correlates with the WHO category and prognosis in systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Humanized Animal Model Predicts Clonal Evolution and Therapeutic Vulnerabilities in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced engraftment of human myelofibrosis stem and progenitor cells in MISTRG mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. xenograft.org [xenograft.org]

- 6. Patient‐derived xenografts: Practical considerations for preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Imaging of Gandotinib Effects on Tumor Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gandotinib (formerly LY2784544) is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), with particular activity against the JAK2V617F mutation.[1][2] This mutation is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][3] this compound exerts its therapeutic effect by blocking the constitutively active JAK-STAT signaling pathway, which leads to the inhibition of cell proliferation and induction of apoptosis in malignant cells.[1] While the clinical development of this compound has focused on hematological malignancies, its mechanism of action holds promise for the treatment of solid tumors where the JAK-STAT pathway is aberrantly activated.

These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy of this compound on solid tumor growth using non-invasive imaging techniques. The protocols described herein are based on established preclinical models and imaging modalities, providing a framework for the preclinical assessment of this compound and other JAK2 inhibitors.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in cell proliferation, differentiation, survival, and immunity.[4][5] In many cancers, this pathway is constitutively activated, often due to mutations such as JAK2V617F, leading to uncontrolled cell growth.[2]

This compound is a selective inhibitor of JAK2, which plays a central role in this pathological activation. By binding to the ATP-binding site of the JAK2 kinase domain, this compound prevents the phosphorylation and subsequent activation of downstream STAT proteins. This blockade of the JAK-STAT signaling cascade ultimately leads to a reduction in the transcription of target genes responsible for tumor cell survival and proliferation.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound in Clinical Trials

While preclinical in vivo imaging data for this compound in solid tumors is not publicly available, the following tables summarize the significant clinical efficacy observed in patients with JAK2V617F-mutated myeloproliferative neoplasms. This data provides a benchmark for the anticipated anti-tumor activity of this compound.

Table 1: Overall Response Rates (ORR) in Patients with Myeloproliferative Neoplasms Treated with this compound (120 mg once daily) [3]

| Patient Cohort (JAK2V617F-mutated) | Overall Response Rate (ORR) |

| Polycythemia Vera (PV) | 95% |

| Essential Thrombocythemia (ET) | 90.5% |

| Myelofibrosis (MF) | 9.1% |

Table 2: Symptom Improvement in Patients with Myeloproliferative Neoplasms Treated with this compound [3]

| Symptom Assessment | Percentage of Patients with ≥50% Improvement |

| MPN-Symptom Assessment Form Total Symptom Score (at 1 year) | 44% |

| Brief Fatigue Inventory Score (at 1 year) | 26% |

Experimental Protocols

The following protocols provide a detailed methodology for assessing the in vivo effects of this compound on the growth of solid tumors using bioluminescence and fluorescence imaging. These protocols are designed for use in preclinical animal models.

Experimental Workflow

Caption: A typical experimental workflow for in vivo imaging of this compound's effects.

Protocol 1: In Vivo Bioluminescence Imaging (BLI)

Objective: To non-invasively monitor the effect of this compound on the growth of luciferase-expressing tumors in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

-

Cancer cell line engineered to express luciferase (e.g., a solid tumor line with known JAK-STAT pathway activation)

-

This compound (formulated for oral administration)

-

Vehicle control

-

D-Luciferin substrate

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Anesthesia system (e.g., isoflurane)

-

Calipers

Procedure:

-

Cell Culture and Implantation:

-

Culture the luciferase-expressing cancer cells under standard conditions.

-

On the day of implantation, harvest and resuspend the cells in a sterile, serum-free medium or PBS.

-

Subcutaneously inject the desired number of cells (e.g., 1 x 10^6) into the flank of each mouse.[6]

-

-

Tumor Establishment and Group Assignment:

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[7]

-

Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose) with comparable average tumor volumes.

-

-

This compound Administration:

-

Prepare the this compound formulation and vehicle control.

-

Administer this compound or vehicle to the respective groups via oral gavage at the predetermined dose and schedule (e.g., once daily).

-

-

Bioluminescence Imaging:

-

Perform baseline imaging before the first treatment dose.

-

Anesthetize the mice using isoflurane.

-

Administer D-Luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg).[8]

-

Wait for the substrate to distribute (typically 5-10 minutes) and place the mice in the imaging chamber.[6][8]

-

Acquire bioluminescence images using the in vivo imaging system. The acquisition time will vary depending on the signal intensity.

-

Repeat the imaging procedure at regular intervals (e.g., twice a week) throughout the study.

-

-

Data Analysis:

-

Use the imaging software to draw regions of interest (ROIs) around the tumors and quantify the bioluminescent signal (total flux in photons/second).

-

Plot the average bioluminescent signal and tumor volume for each group over time to assess the treatment effect.

-

Monitor animal body weight as a measure of general toxicity.

-

At the end of the study, tumors can be excised for ex vivo analysis (e.g., immunohistochemistry for pSTAT3 to confirm target engagement).[9]

-

Protocol 2: In Vivo Fluorescence Imaging (FLI)

Objective: To monitor tumor growth and potentially visualize drug distribution using fluorescently labeled cells or agents.

Materials:

-

Immunocompromised mice

-

Cancer cell line expressing a fluorescent protein (e.g., GFP, RFP) or labeled with a near-infrared (NIR) fluorescent dye.

-

This compound

-

Vehicle control

-

In vivo fluorescence imaging system

Procedure:

-

Model Preparation:

-

Follow the same procedure as for BLI for cell culture, implantation, tumor establishment, and group assignment.

-

-

This compound Administration:

-

Administer this compound or vehicle as described in the BLI protocol.

-

-

Fluorescence Imaging:

-

Anesthetize the mice.

-

Place the mice in the fluorescence imaging system.

-

Select the appropriate excitation and emission filters for the fluorophore being used.

-

Acquire fluorescence images.

-

Repeat imaging at regular intervals.

-

-

Data Analysis:

-

Quantify the fluorescent signal intensity from the tumor ROIs.

-

Analyze the data similarly to the BLI protocol to determine the effect of this compound on tumor growth.

-

Conclusion

The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of this compound's anti-tumor efficacy in solid tumor models using in vivo imaging. While clinical data in hematological malignancies is promising, these methodologies will be crucial in expanding the therapeutic potential of this compound to other cancer types where the JAK-STAT pathway plays a critical oncogenic role. The use of non-invasive imaging techniques allows for longitudinal monitoring of treatment response, providing valuable pharmacokinetic and pharmacodynamic data to inform further clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, this compound (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Phase 2 study of this compound (LY2784544) in patients with myeloprolifer" by J Berdeja, F Palandri et al. [digitalcommons.providence.org]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]

- 9. aacrjournals.org [aacrjournals.org]

Troubleshooting & Optimization

Troubleshooting Inconsistent Gandotinib Results In Vitro: A Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments with Gandotinib (LY2784544).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may lead to inconsistent results in your in vitro studies of this compound.

1. Why am I seeing variable IC50 values for this compound in my cell-based assays?

Inconsistent IC50 values for this compound can arise from several factors. Here's a checklist of potential causes and solutions:

-

Cell Line Integrity:

-

Misidentified or Cross-Contaminated Cell Lines: Using unauthenticated cell lines is a major source of irreproducible data. It is crucial to regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.

-

Genetic Drift: Continuous passaging of cell lines can lead to genetic changes, altering their sensitivity to inhibitors. Always use cells within a consistent and low passage number range.

-

-

Assay Conditions:

-

Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent potency of a drug. Ensure you use a consistent seeding density across all experiments.

-